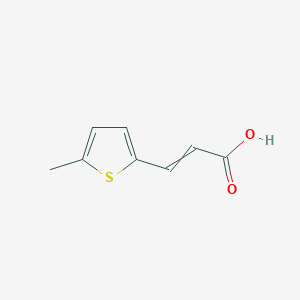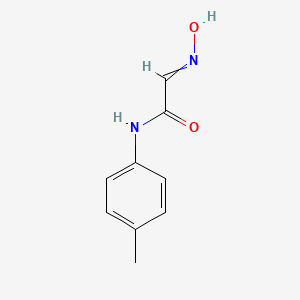
1,2,3,4-Tetrahydro-1,10-phenanthroline
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,10-phenanthroline is an organic heterocyclic compound that belongs to the class of phenanthrolines. It is characterized by a fused ring structure consisting of a quinoline and a piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-1,10-phenanthroline can be synthesized through the reduction of 1,10-phenanthroline. Various reducing agents can be employed for this purpose, including sodium borohydride and lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,10-phenanthroline. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is conducted in a suitable solvent, and the product is purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,10-phenanthroline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the C6 position due to the electron-donating effect of the amino group in the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine and silver salts are used for substitution reactions.
Major Products
Oxidation: 1,10-phenanthroline.
Reduction: Fully saturated derivatives of this compound.
Substitution: Substituted derivatives such as 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: It serves as a fluorescent dye and an acid-base indicator due to its color-changing properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metallocene catalysts for olefin polymerization.
Industry: It is employed in the production of high-performance organic dyes and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-1,10-phenanthroline involves its ability to act as a chelating agent, forming stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound’s structure allows it to donate electron pairs to metal ions, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-1,10-phenanthroline can be compared with other similar compounds such as:
1,10-Phenanthroline: Unlike its tetrahydro derivative, 1,10-phenanthroline is fully aromatic and lacks the hydrogenated piperidine ring.
2,2’-Bipyridine: Another common ligand in coordination chemistry, but with a different ring structure.
4,7-Diphenyl-1,10-phenanthroline: A substituted derivative with additional phenyl groups, offering different steric and electronic properties.
The uniqueness of this compound lies in its partially saturated structure, which imparts distinct chemical reactivity and physical properties compared to its fully aromatic counterparts.
Propriétés
IUPAC Name |
1,2,3,4-tetrahydro-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1,3,5-7,14H,2,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXJWSHHQZJBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E)-7-amino-6-[(4-bromophenyl)hydrazinylidene]-7-oxoheptanoic acid](/img/structure/B8051749.png)
![Ethyl 2-[3-(4-methylphenyl)-2-oxo-6,7-dihydro-[1,2,4]triazino[2,3-c]quinazolin-6-yl]acetate](/img/structure/B8051771.png)



![4-[(methoxyimino)methyl]benzoic acid](/img/structure/B8051790.png)

![3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B8051803.png)

![2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B8051811.png)




